molecular formula C10H10Br2N2O B590413 3,3-Dibromo Cotinine CAS No. 74093-56-4

3,3-Dibromo Cotinine

Cat. No.: B590413
CAS No.: 74093-56-4
M. Wt: 334.011
InChI Key: AUVVLHBHNHNTLK-QMMMGPOBSA-N
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Description

3,3-Dibromo Cotinine is a derivative of cotinine, which is a major metabolite of nicotine. This compound is characterized by the presence of two bromine atoms attached to the third carbon of the cotinine structure. It has a molecular formula of C10H10Br2N2O and a molecular weight of 334.01 g/mol .

Scientific Research Applications

3,3-Dibromo Cotinine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in relation to nicotine metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating nicotine addiction and its effects on the nervous system.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

Target of Action

3,3-Dibromo Cotinine, also known as (5S)-3,3-dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one, is a derivative of cotinine . Cotinine, the primary metabolite of nicotine, has been shown to be psychoactive in humans and animals . It is believed to bind to, activate, and desensitize the nicotinic acetylcholine receptor . .

Mode of Action

Cotinine, from which this compound is derived, has been shown to facilitate memory, cognition, executive function, and emotional responding . It is also known to act as an antidepressant and reduce cognitive impairment associated with disease and stress-induced dysfunction .

Biochemical Pathways

Cotinine has been shown to inhibit the TLR4/NF-κB signaling pathway . This pathway plays a crucial role in the immune response to pathogens and inflammation. By inhibiting this pathway, cotinine may have anti-inflammatory effects . .

Pharmacokinetics

Cotinine, the parent compound, has a relatively long biological half-life in serum, making it a useful estimate of tobacco smoke exposure . Cotinine’s biological half-life in serum is 16–20 hours, while nicotine concentrations reduce by half in 2 hours . This allows for the assessment of passive smoke exposure from a previous 2- to 3-day period .

Result of Action

Cotinine has been shown to facilitate memory, cognition, executive function, and emotional responding . It also acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to environmental tobacco smoke has been associated with detectable levels of cotinine, a nicotine metabolite, in children’s saliva . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibromo Cotinine typically involves the bromination of cotinine. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromo Cotinine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two bromine atoms, which can significantly alter its chemical properties and biological activity compared to its parent compound, cotinine.

Properties

IUPAC Name

(5S)-3,3-dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N2O/c1-14-8(5-10(11,12)9(14)15)7-3-2-4-13-6-7/h2-4,6,8H,5H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVVLHBHNHNTLK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)(Br)Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CC(C1=O)(Br)Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225002
Record name 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74093-56-4
Record name 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074093564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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